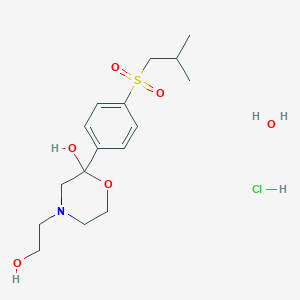benzene CAS No. 100404-06-6](/img/structure/B217147.png)
[(Methylphenyl)methyl](phenylmethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Methylphenyl)methyl](phenylmethyl)benzene, also known as 1,3-diphenyl-1-(2-tolyl)propane, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as diarylmethanes, which are characterized by the presence of two aryl groups attached to a central carbon atom. The unique structure of [(Methylphenyl)methyl](phenylmethyl)benzene makes it a valuable tool for investigating a wide range of biological processes.
作用机制
The mechanism of action of [(Methylphenyl)methyl](phenylmethyl)benzene is not fully understood. However, it is believed that this compound works by binding to specific sites on proteins and altering their activity. This can lead to changes in cellular signaling pathways and other biological processes.
Biochemical and Physiological Effects
[(Methylphenyl)methyl](phenylmethyl)benzene has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways. It has also been shown to alter the activity of ion channels, which are important for the regulation of cellular function.
实验室实验的优点和局限性
One of the primary advantages of using [(Methylphenyl)methyl](phenylmethyl)benzene in lab experiments is its ability to label proteins in real-time. This can provide valuable insights into the dynamics of protein-protein interactions and other biological processes. However, one limitation of this compound is its potential toxicity. Care must be taken when working with this compound to ensure that it does not have adverse effects on cells or organisms.
未来方向
There are a number of potential future directions for research involving [(Methylphenyl)methyl](phenylmethyl)benzene. One area of interest is the development of new labeling techniques that allow for even more precise tracking of protein-protein interactions. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of diseases involving aberrant protein activity. Finally, researchers may also explore the use of [(Methylphenyl)methyl](phenylmethyl)benzene in the development of new diagnostic tools for the early detection of disease.
合成方法
[(Methylphenyl)methyl](phenylmethyl)benzene can be synthesized using a variety of methods, including the Friedel-Crafts alkylation reaction. This reaction involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product can then be further reacted with another aryl halide to form [(Methylphenyl)methyl](phenylmethyl)benzene.
科学研究应用
[(Methylphenyl)methyl](phenylmethyl)benzene has been widely used in scientific research as a tool for investigating a variety of biological processes. One of the primary applications of this compound is in the study of protein-protein interactions. By labeling proteins with [(Methylphenyl)methyl](phenylmethyl)benzene, researchers can track the interactions between different proteins in real-time.
属性
CAS 编号 |
100404-06-6 |
|---|---|
产品名称 |
[(Methylphenyl)methyl](phenylmethyl)benzene |
分子式 |
C14H14O |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-benzyl-2-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H20/c1-17-9-5-6-12-19(17)16-21-14-8-7-13-20(21)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
InChI 键 |
SMOZJCPUZPHHKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
规范 SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
其他 CAS 编号 |
100404-06-6 |
同义词 |
[(methylphenyl)methyl](phenylmethyl)benzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



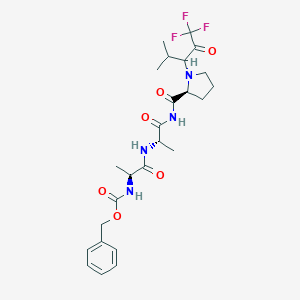
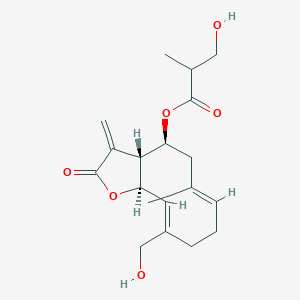
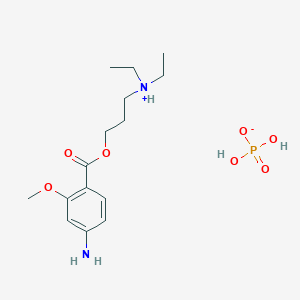
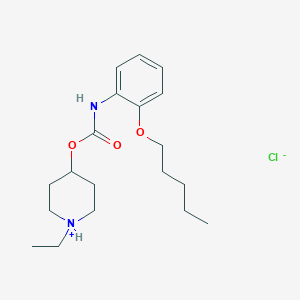
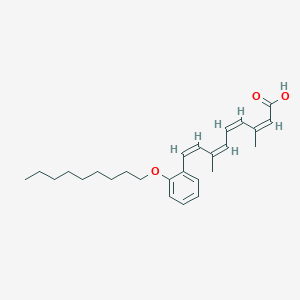

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
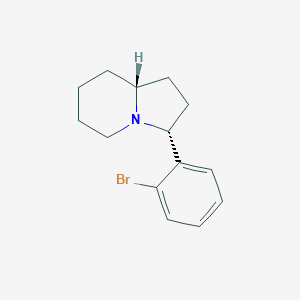

![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
